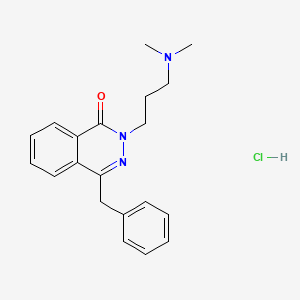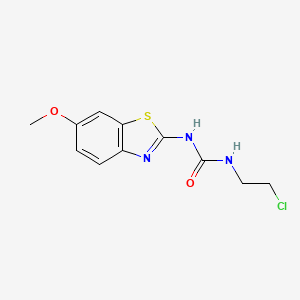
1-Ethylquinolin-1-ium;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylquinolin-1-ium;hydroiodide, also known as 1-ethylquinolinium iodide, is an organic compound belonging to the quinoline family. It is characterized by its light yellow to orange crystalline appearance and is known for its hygroscopic nature. The compound has a molecular formula of C11H12IN and a molecular weight of 285.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylquinolin-1-ium;hydroiodide is typically synthesized through the reaction of 1-ethylquinoline with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}9\text{H}7\text{N} + \text{HI} \rightarrow \text{C}{11}\text{H}{12}\text{IN} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 1-ethylquinoline is reacted with hydroiodic acid. The reaction mixture is then subjected to purification processes such as crystallization and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylquinolin-1-ium;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form 1-ethylquinoline.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 1-Ethylquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-Ethylquinolin-1-ium;hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-ethylquinolin-1-ium;hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. For example, in biological systems, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Quinaldine Red: A similar compound used as a dye and in analytical chemistry.
1-Ethylquinolinium Bromide: Another quinoline derivative with similar properties but different halide ion.
1-Methylquinolinium Iodide: A methyl-substituted analogue with distinct chemical behavior.
Uniqueness: 1-Ethylquinolin-1-ium;hydroiodide is unique due to its specific iodide ion, which imparts distinct reactivity and solubility properties compared to its bromide or chloride counterparts. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H13IN+ |
|---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
1-ethylquinolin-1-ium;hydroiodide |
InChI |
InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1; |
InChI Key |
PMYUGMDDIBOXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CC2=CC=CC=C21.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






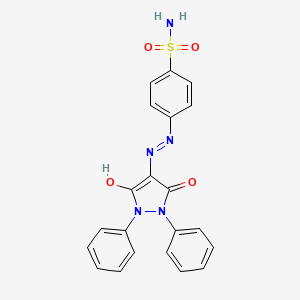
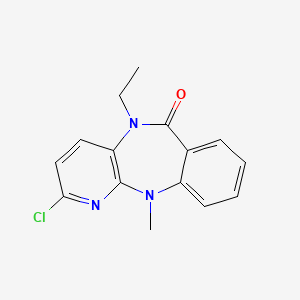
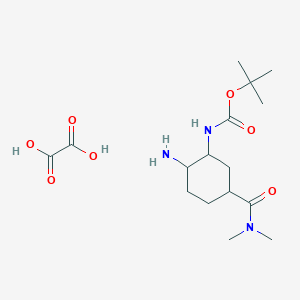
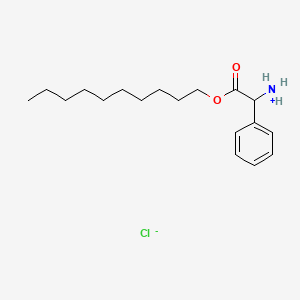
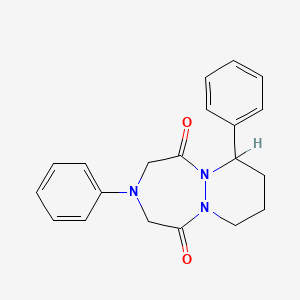
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
